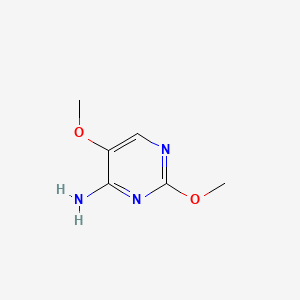














|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][N:5]=[C:4]([O:10][CH3:11])[N:3]=1.C1(C)C=CC=CC=1.C(OC([N:24]=[C:25]=S)=O)C.O.[NH2:28]O.S([O-])([O-])=O.[Na+].[Na+]>>[NH2:28][C:25]1[N:1]=[C:2]2[N:3]([C:4]([O:10][CH3:11])=[N:5][CH:6]=[C:7]2[O:8][CH3:9])[N:24]=1 |f:5.6.7|
|


|
Name
|
|
|
Quantity
|
19.4 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=NC=C1OC)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
151 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
19.24 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)N=C=S
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NO
|
|
Name
|
amine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NO
|
|
Name
|
|
|
Quantity
|
4.5 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred an additional 3 h during which time the reaction
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
equipped with a mechanical stirrer
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at gentle reflux (89° C.) for 7 h
|
|
Duration
|
7 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to 26° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated to 60° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
After heating
|
|
Type
|
ADDITION
|
|
Details
|
was continuously added over a 1 h period
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was heated to 77° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
pH naturally raised to 7.42
|
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred an additional 1 h at 77° C.
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to ambient temperature
|
|
Type
|
WAIT
|
|
Details
|
to stand overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through a medium coarse fritted glass funnel
|
|
Type
|
FILTRATION
|
|
Details
|
(filtration time was 43 min)
|
|
Duration
|
43 min
|
|
Type
|
WASH
|
|
Details
|
the reaction vessel was washed with 30 g of deionized water
|
|
Type
|
WASH
|
|
Details
|
to wash the isolated product cake
|
|
Type
|
WASH
|
|
Details
|
A final displacement wash with 30 g of fresh deionized water
|
|
Type
|
CUSTOM
|
|
Details
|
the product was dried
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NN2C(=NC=C(C2=N1)OC)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 19.62 g | |
| YIELD: PERCENTYIELD | 67% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |